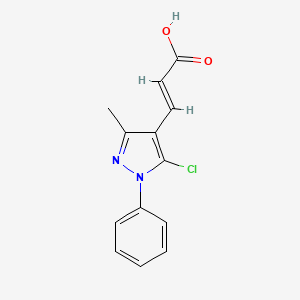

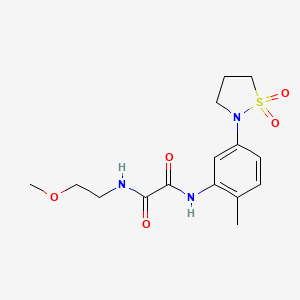

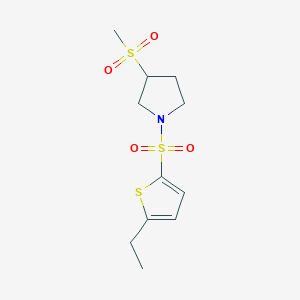

![molecular formula C10H10N2OS B2886310 4-Cyclobutoxythieno[3,2-d]pyrimidine CAS No. 2175979-36-7](/img/structure/B2886310.png)

4-Cyclobutoxythieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Cyclobutoxythieno[3,2-d]pyrimidine” is a compound that falls under the category of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in numerous natural and synthetic forms .

Molecular Structure Analysis

Thienopyrimidines, including “this compound”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis

Thienopyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The specific chemical reactions involving “this compound” are not detailed in the available resources.科学的研究の応用

DNA Damage and Repair

4-Cyclobutoxythieno[3,2-d]pyrimidine is structurally related to cyclobutane pyrimidine dimers, which are significant DNA photoproducts induced by UV radiation. Such dimers are critical in understanding DNA damage and repair mechanisms, particularly photoreactivation, where DNA photolyase utilizes visible light energy to cleave the cyclobutane ring, restoring DNA's original structure. This enzymatic action is vital for maintaining genomic integrity and preventing mutagenesis caused by UV exposure (Sancar, 1994).

Photosensitized DNA Damage

The photosensitization process, which leads to pyrimidine dimerization in DNA, is a significant area of study in photochemical DNA damage. Understanding the photophysical properties of pyrimidines, including derivatives like this compound, can shed light on the mechanisms underlying UV-induced DNA damage. This knowledge is crucial for developing strategies to mitigate such damage, which is relevant in fields ranging from dermatology to DNA repair research (Cuquerella et al., 2011).

Synthetic Methods and Drug Intermediates

The synthesis of related compounds, like 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, highlights the importance of this compound derivatives in medicinal chemistry. These compounds serve as intermediates in the development of small molecule anticancer drugs, demonstrating the role of such chemicals in drug discovery and development processes (Zhou et al., 2019).

Fluorescence and Nucleic Acid Research

A derivative, 2-aminothieno[3,4-d]pyrimidine, has been used as a fluorescent guanine analogue in DNA studies, enabling the direct visualization of DNA structural transitions like the B-Z transition. This application underscores the potential of this compound derivatives in biophysical studies of nucleic acids, contributing to our understanding of DNA dynamics and interactions (Park et al., 2014).

Antimicrobial and Antitumor Research

Research on related pyrimidine derivatives, like fluorocyclopentenyl-cytosine, demonstrates the potential of this compound analogues in developing new antimicrobial and antitumor agents. These studies are crucial for expanding the arsenal of drugs available for treating various infectious diseases and cancers (Choi et al., 2012).

作用機序

Target of Action

For instance, pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit tyrosine kinases , and pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR) .

Mode of Action

For example, some pyrimidine derivatives inhibit their targets by binding to the active site and preventing the enzyme from catalyzing its reaction .

Biochemical Pathways

For instance, some pyrimidine derivatives have been found to inhibit the de novo pyrimidine biosynthesis pathway, which is indispensable in proliferating cells . Additionally, pyrimidine derivatives have been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

The intracellular activation involves several metabolic steps including sequential phosphorylation of the pyrimidine analogue to its monophosphate, diphosphate, and triphosphate .

Result of Action

Similar pyrimidine derivatives have been reported to have significant anticancer activity against various cancer cell lines . For instance, some pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The activity of similar pyrimidine derivatives has been reported to be influenced by various factors such as the presence of other drugs, the ph of the environment, and the presence of certain enzymes .

Safety and Hazards

While the specific safety and hazards of “4-Cyclobutoxythieno[3,2-d]pyrimidine” are not detailed in the available resources, it is generally advised that proper safety precautions should be taken during production, storage, transportation, and usage of such compounds to prevent contact, inhalation, and fire hazards .

将来の方向性

特性

IUPAC Name |

4-cyclobutyloxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-7(3-1)13-10-9-8(4-5-14-9)11-6-12-10/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAYOTNYAKURNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=NC3=C2SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

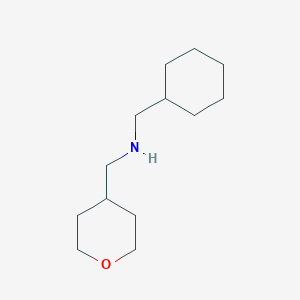

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

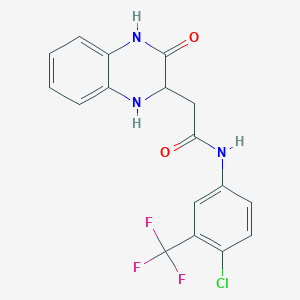

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

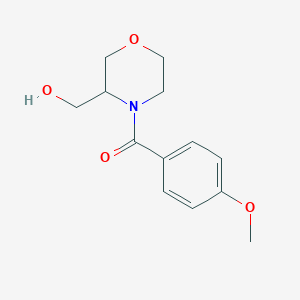

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2886244.png)

![3-hexyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886246.png)

![4-(4-methoxybenzoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2886248.png)